7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one
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Overview
Description
7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is characterized by the presence of a pyrroloquinazoline core structure, which is further modified with a Boc (tert-butoxycarbonyl) protecting group and an ethylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Free amine derivatives.
Scientific Research Applications
7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cancer cell proliferation and survival . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function .
Comparison with Similar Compounds
Similar Compounds
2-thioquinazolin-4(3H)-ones: Known for their dual EGFR/VEGFR-2 kinase inhibitory activities.
4,6,7-trisubstituted quinazoline derivatives: Exhibiting potent antitumor activity against various cancer cell lines.
2-phenylquinazolin-4(3H)-ones: Used in the synthesis of luminescent materials and bioimaging agents.
Uniqueness
7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one is unique due to its specific structural modifications, such as the Boc protecting group and the ethylthio substituent. These modifications enhance its stability and bioactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H19N3O3S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl 2-ethylsulfanyl-4-oxo-3H-pyrrolo[2,3-h]quinazoline-7-carboxylate |
InChI |
InChI=1S/C17H19N3O3S/c1-5-24-15-18-13-10-8-9-20(16(22)23-17(2,3)4)12(10)7-6-11(13)14(21)19-15/h6-9H,5H2,1-4H3,(H,18,19,21) |
InChI Key |
BEVUHCFJPLSKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C=CC3=C2C=CN3C(=O)OC(C)(C)C)C(=O)N1 |
Origin of Product |
United States |
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